molecular formula C17H20N4O4S B2453566 (5E)-3-ethyl-5-{[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene}-1,3-thiazolidine-2,4-dione CAS No. 685109-11-9

(5E)-3-ethyl-5-{[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B2453566
CAS No.: 685109-11-9
M. Wt: 376.43
InChI Key: HVPDAMYBSPLVBG-RVDMUPIBSA-N
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Description

(5E)-3-ethyl-5-{[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene}-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H20N4O4S and its molecular weight is 376.43. The purity is usually 95%.
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Properties

IUPAC Name

(5E)-3-ethyl-5-[[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-3-20-16(22)15(26-17(20)23)11-12-4-5-13(14(10-12)21(24)25)19-8-6-18(2)7-9-19/h4-5,10-11H,3,6-9H2,1-2H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPDAMYBSPLVBG-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)N3CCN(CC3)C)[N+](=O)[O-])SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC(=C(C=C2)N3CCN(CC3)C)[N+](=O)[O-])/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact withPhosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform . This enzyme plays a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.

Biological Activity

The compound (5E)-3-ethyl-5-{[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene}-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its potential biological activities. Thiazolidine derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, drawing from various studies and research findings.

Key Features:

  • Thiazolidine ring : Central to its biological activity.
  • Nitrophenyl group : Suggests potential interactions with biological targets.
  • Piperazine moiety : Known for enhancing pharmacological properties.

Anticancer Activity

Recent studies have indicated that thiazolidine derivatives exhibit significant anticancer properties. In particular, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Topoisomerases : Compounds derived from thiazolidine have been reported to inhibit human topoisomerase I (hTopo I) and II (hTopo II), enzymes crucial for DNA replication and repair. This inhibition leads to increased DNA damage and apoptosis in cancer cells .
  • Induction of Apoptosis : The most active compounds in related studies have induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) by triggering intrinsic apoptotic pathways .
  • Cell Cycle Arrest : Some thiazolidine derivatives have been shown to cause cell cycle arrest at the G2/M phase, further contributing to their anticancer effects.

Antimicrobial Activity

Thiazolidine derivatives also demonstrate antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi. For instance:

  • Bacterial Inhibition : Studies have shown that certain thiazolidine derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
  • Fungal Activity : Compounds similar to the one have exhibited antifungal activity against pathogenic fungi, suggesting their potential use in treating fungal infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolidine derivatives. Key findings include:

Structural FeatureBiological Effect
Presence of NitrophenylEnhances anticancer activity
Piperazine SubstitutionIncreases solubility and potency
Ethyl Group at Position 3Modulates receptor binding

Case Studies

  • MCF-7 Cell Line Study : A study evaluated the effects of various thiazolidine derivatives on MCF-7 cells. The most potent compound induced apoptosis with an IC50 value significantly lower than that of standard chemotherapeutics .
  • Antimicrobial Assays : Another study tested several thiazolidine derivatives against a panel of bacterial and fungal pathogens. The results demonstrated that modifications in the side chains led to enhanced antimicrobial efficacy .

Preparation Methods

Preparation of 3-Ethyl-1,3-Thiazolidine-2,4-Dione

The core thiazolidine-2,4-dione scaffold is synthesized via cyclization of thiourea with chloroacetic acid in the presence of concentrated sulfuric acid. Subsequent N-alkylation introduces the ethyl group:

Procedure :

  • Cyclization :
    • Thiourea (10 mmol) and chloroacetic acid (10 mmol) are refluxed in water with conc. H2SO4 (2 mL) for 10–12 hours.
    • Cooling yields thiazolidine-2,4-dione as a white solid (m.p. 122–124°C).
  • N-Alkylation :
    • Thiazolidine-2,4-dione (5 mmol) is treated with ethyl bromide (6 mmol) in dry dimethylformamide (DMF) with potassium carbonate (10 mmol) as a base.
    • The mixture is stirred at 80°C for 6 hours, followed by precipitation in ice-water.
    • Yield : ~70%.

Synthesis of 4-(4-Methylpiperazin-1-yl)-3-Nitrobenzaldehyde

The benzaldehyde intermediate is prepared via nucleophilic aromatic substitution:

Procedure :

  • Substrate Preparation :
    • 4-Chloro-3-nitrobenzaldehyde (5 mmol) is dissolved in anhydrous DMF.
  • Substitution Reaction :
    • 1-Methylpiperazine (6 mmol) is added dropwise, followed by heating at 100°C for 8 hours under nitrogen.
    • The product is extracted with ethyl acetate and purified via silica gel chromatography.
    • Yield : ~65%.

Characterization :

  • IR (KBr) : 1695 cm−1 (C=O), 1520 cm−1 (NO2 asymmetric stretch).
  • 1H NMR (CDCl3) : δ 9.95 (s, 1H, CHO), 8.45 (d, 1H, ArH), 7.92 (dd, 1H, ArH), 3.45–3.20 (m, 8H, piperazine), 2.30 (s, 3H, N-CH3).

Knoevenagel Condensation for Target Compound

The final step involves condensation of 3-ethylthiazolidine-2,4-dione with 4-(4-methylpiperazin-1-yl)-3-nitrobenzaldehyde under acidic conditions to form the (5E)-configured product.

Procedure :

  • Reaction Setup :
    • 3-Ethylthiazolidine-2,4-dione (5 mmol) and 4-(4-methylpiperazin-1-yl)-3-nitrobenzaldehyde (5 mmol) are dissolved in glacial acetic acid.
    • Anhydrous sodium acetate (10 mmol) is added as a catalyst.
  • Reaction Conditions :
    • The mixture is refluxed at 120°C for 12 hours.
    • Progress is monitored via TLC (ethyl acetate/hexane, 1:1).
  • Workup :
    • The solution is cooled, poured into ice-water, and filtered.
    • The crude product is recrystallized from ethanol.
    • Yield : ~75%.

Characterization :

  • IR (KBr) : 1667 cm−1 (C=O), 1590 cm−1 (NO2).
  • 1H NMR (CDCl3) : δ 7.89 (s, 1H, =CH), 7.61 (d, 2H, ArH), 4.56 (s, 2H, CH2), 3.54 (t, 4H, piperazine), 2.30 (s, 3H, N-CH3), 1.20 (t, 3H, CH2CH3).
  • DART–MS : m/z 376.4 [M]+.

Optimization and Mechanistic Insights

Stereochemical Control

The (5E)-configuration is favored due to thermodynamic control during condensation. Prolonged reflux shifts the equilibrium toward the trans-isomer, minimizing steric hindrance between the ethyl group and benzylidene substituent.

Solvent and Catalyst Impact

  • Solvent : Acetic acid enhances electrophilicity of the aldehyde carbonyl, accelerating condensation.
  • Catalyst : Sodium acetate deprotonates the thiazolidine-dione α-carbon, facilitating enolate formation.

Challenges and Alternatives

Side Reactions

  • Over-Alkylation : Excess ethyl bromide leads to diethyl byproducts, mitigated by stoichiometric control.
  • Incomplete Substitution : Residual chloride in the benzaldehyde intermediate necessitates rigorous purification.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields (~70%).

Q & A

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionReference
CatalystDIPEAc (5 mol%)
Reaction Time4–6 hours
Yield Range50–75%
PurificationRecrystallization (DMF/EtOH)

Q. Table 2. Analytical Benchmarks

TechniqueCritical Data PointsReference
¹H NMRδ 8.2–8.4 ppm (nitroaromatic H)
HRMS[M+H]⁺ = 416.1294
HPLC Retention Time12.3 min (C18, MeOH:H₂O 70:30)

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